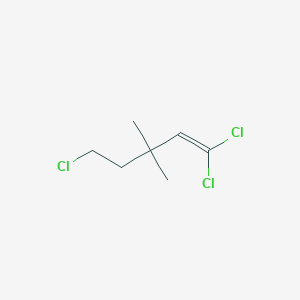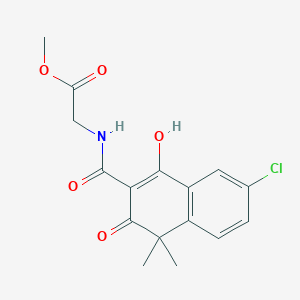![molecular formula C20H19F3N2O4S B8651892 methyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8651892.png)
methyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a complex organic compound that features a trifluoromethyl group, a methylsulfonyl group, and a pyrrolo[2,3-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, introduction of the trifluoromethyl and methylsulfonyl groups, and esterification to form the acetate. Common reagents used in these steps include trifluoromethylating agents, sulfonyl chlorides, and esterification catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
化学反应分析
Types of Reactions
Methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the pyrrolo[2,3-b]pyridine core.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or methylsulfonyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield partially or fully reduced derivatives .
科学研究应用
Methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: Utilized in the development of advanced materials with unique properties
作用机制
The mechanism of action of methyl 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can modulate its solubility and stability .
相似化合物的比较
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their applications in medicinal chemistry.
Methylsulfonyl derivatives: Compounds with the methylsulfonyl group are often used in pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C20H19F3N2O4S |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
methyl 2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C20H19F3N2O4S/c1-12-16(10-18(26)29-2)15-5-4-8-24-19(15)25(12)11-13-6-7-14(30(3,27)28)9-17(13)20(21,22)23/h4-9H,10-11H2,1-3H3 |
InChI 键 |
QYYSOTBHCGFKAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
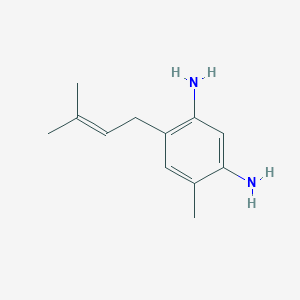
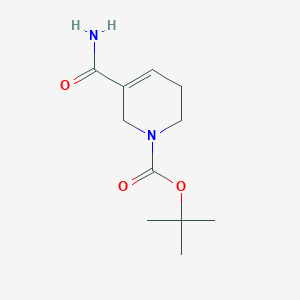
![Thiazolo[4,5-d]pyrimidin-7(4H)-one, 5-methyl-4-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(4-morpholinyl)-](/img/structure/B8651839.png)
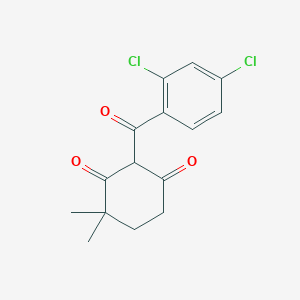
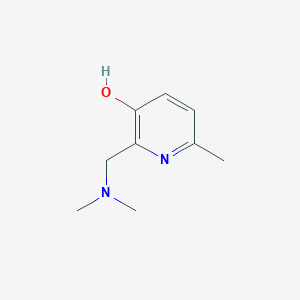
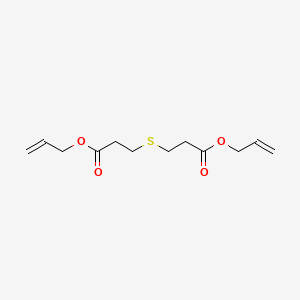
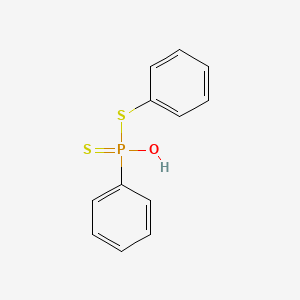

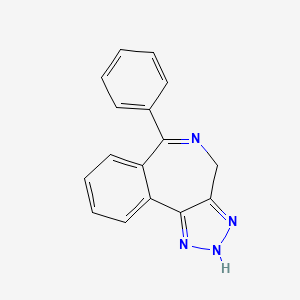
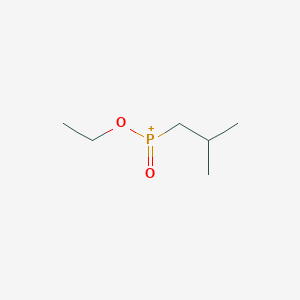
![2-Bromo-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B8651904.png)
